molecular formula C8H4BrClN2O B7934506 7-bromo-2-chloro-1H-quinazolin-4-one

7-bromo-2-chloro-1H-quinazolin-4-one

Cat. No.: B7934506
M. Wt: 259.49 g/mol
InChI Key: YPHTXSWJCJHDKU-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-1H-quinazolin-4-one (CAS 744229-27-4) is a halogenated quinazolinone derivative characterized by a bromine atom at position 7 and a chlorine atom at position 2 of the quinazolinone scaffold. Its molecular formula is C₈H₄BrClN₂O, with a molecular weight of 274.49 g/mol. Safety data sheets indicate that it is handled under standard laboratory protocols, though specific hazards (e.g., inhalation risks) require adherence to first-aid measures outlined in GHS guidelines .

Properties

IUPAC Name

7-bromo-2-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHTXSWJCJHDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “7-bromo-2-chloro-1H-quinazolin-4-one” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “7-bromo-2-chloro-1H-quinazolin-4-one” can undergo various types of chemical reactions, including:

    Oxidation: The addition of oxygen or removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

    Addition: The addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “7-bromo-2-chloro-1H-quinazolin-4-one” is used as a reagent or intermediate in various organic synthesis reactions. It may be involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biology, this compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes. It may also serve as a probe or marker in biological experiments.

Medicine

In medicine, “this compound” may have potential therapeutic applications. It could be investigated for its pharmacological properties, including its ability to interact with specific molecular targets or pathways.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or as a component in various industrial processes. Its unique properties may make it suitable for specific applications in manufacturing or materials science.

Mechanism of Action

The mechanism by which “7-bromo-2-chloro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular or biochemical processes. The exact mechanism of action would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the quinazolinone core significantly influences physicochemical properties such as solubility, melting point, and reactivity. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
7-Bromo-2-chloro-1H-quinazolin-4-one 744229-27-4 C₈H₄BrClN₂O 274.49 Br (C7), Cl (C2) Not reported Used in kinase inhibitor synthesis
7-Bromo-6-chloroquinazolin-4(3H)-one 17518-98-8 C₈H₄BrClN₂O 274.49 Br (C7), Cl (C6) Not reported Higher steric hindrance at C6
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one 35982-55-9 C₉H₄ClF₃N₂O 260.59 Cl (C6), CF₃ (C2) Not reported Enhanced lipophilicity due to CF₃ group
7-Bromo-2-phenyl-1H-quinazolin-4-one 1152237-10-9 C₁₄H₉BrN₂O 301.14 Br (C7), Ph (C2) Not reported Improved π-π stacking potential
RS 18 (Dibromo-bromomethyl derivative) Not available C₂₇H₁₉Br₂ClN₄O₃ 642.73 Br (C6, C8), BrCH₂ (C2) 304 High molecular weight; IR: 1658 cm⁻¹ (C=O)
7-Bromo-2-methylquinazolin-4(3H)-one 194851-16-6 C₉H₇BrN₂O 245.07 Br (C7), CH₃ (C2) Not reported Reduced steric bulk compared to Cl/Ph analogs

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